molecular formula C7H9NO4S2 B8777237 2,5-Bis(methylsulfonyl)pyridine CAS No. 85330-63-8

2,5-Bis(methylsulfonyl)pyridine

Cat. No. B8777237
Key on ui cas rn: 85330-63-8
M. Wt: 235.3 g/mol
InChI Key: IBEOGICJOHYRCR-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

1.7 ml (1.7 g, 34.0 mmol) hydrazine hydrate are added to 2.0 g (8.5 mmol) 2,5-bis-(methylsulfonyl)pyridine [Woods et al., J. Heterocycl. Chem. 1984, 21, 97-101] in 15 ml ethanol and the mixture is stirred under reflux for 4 h. For working up, the reaction solution is cooled to 15° C., the solid which has precipitated out is filtered off, the residue on the filter is washed with ethanol and diethyl ether and the product is dried in vacuo.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].CS([C:8]1[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][N:9]=1)(=O)=O>C(O)C>[NH:2]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][N:9]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the residue on the filter is washed with ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
the product is dried in vacuo

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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